Perillartine

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Perillartine is synthesized from perillaldehyde through an oximation reaction. The process involves the reaction of perillaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, to form this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction of perillaldehyde from the leaves, seeds, and flowering tops of Perilla frutescens (L.) Britton . The extracted perillaldehyde is then subjected to the oximation process to produce this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Perillartine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form perillaldehyde.

Reduction: Reduction of this compound can yield perillamine.

Substitution: this compound can undergo substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: Perillaldehyde.

Reduction: Perillamine.

Substitution: Various substituted derivatives of this compound.

Applications De Recherche Scientifique

Metabolic Regulation

Lipid Metabolism Improvement in Poultry

Recent studies have highlighted the role of perillartine in ameliorating lipid metabolism disorders, particularly in broiler chickens. In a study where a high-fat diet induced nonalcoholic fatty liver disease, this compound was shown to regulate genes associated with lipogenesis and lipolysis, such as FASN and PPARα. The compound reduced lipid accumulation in both liver and blood without adversely affecting growth performance .

Table 1: Effects of this compound on Lipid Metabolism in Broilers

| Parameter | Control Group | This compound Group |

|---|---|---|

| Liver Lipid Accumulation | High | Low |

| Blood Lipid Levels | High | Reduced |

| Growth Performance | Normal | Normal |

Anti-Obesity Potential

Research on Obesity in Mice

This compound has also been investigated for its anti-obesity effects in high-fat diet-induced obese mice. The compound was found to reduce body weight gain and improve glucose metabolism by inhibiting the transcriptional activity of RORγ, a critical regulator of lipid metabolism. This suggests that this compound may serve as a therapeutic candidate for obesity and metabolic-associated fatty liver disease .

Table 2: Impact of this compound on Obesity Parameters

| Parameter | Control Group | This compound Group |

|---|---|---|

| Body Weight Gain | High | Significantly Lower |

| Glucose Metabolism | Impaired | Improved |

| Fat Rate | High | Reduced |

Anti-Inflammatory Properties

Inflammation Reduction Studies

This compound has demonstrated potential anti-inflammatory effects. In studies involving lipopolysaccharide-induced inflammation models, extracts containing this compound significantly lowered inflammatory markers. This effect is believed to be mediated through the inhibition of pro-inflammatory cytokines .

Table 3: Anti-Inflammatory Effects of this compound

| Study Design | Inflammatory Model | Treatment | Result |

|---|---|---|---|

| In vivo | LPS-induced mice | Perilla extract | Reduced inflammatory markers |

| In vitro | RAW 264.7 macrophages | This compound | Decreased iNOS and COX-2 expression |

Neuroprotective Effects

Potential Antidepressant Properties

This compound's parent compound, perillaldehyde, has shown antidepressant-like effects in animal models. These findings suggest that this compound may also contribute to neuroprotection through mechanisms such as activation of antioxidant pathways and reduction of oxidative stress .

Mécanisme D'action

Perillartine exerts its effects by interacting with taste receptors on the tongue, specifically the T1R2-T1R3 receptor complex . This interaction triggers a signal transduction pathway that results in the perception of sweetness . The molecular targets involved include the sweet taste receptors and associated G-protein coupled receptors .

Comparaison Avec Des Composés Similaires

Perillaldehyde: The precursor to perillartine, with a slightly sweet taste.

Saccharin: Another high-intensity sweetener, but with a different chemical structure.

Aspartame: A widely used artificial sweetener with a different mechanism of action.

Uniqueness: this compound is unique due to its extremely high sweetness intensity and its origin from a natural compound, perillaldehyde . Unlike other sweeteners, it is derived from a natural source and has a distinct sweetness profile .

Activité Biologique

Perillartine, a naturally occurring compound derived from the plant Perilla frutescens, is known for its diverse biological activities. This article explores the various biological effects of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is an oxime derivative of perillaldehyde and is recognized for its sweet taste properties. It has been studied for its potential health benefits, including anti-inflammatory, anticancer, and neuroprotective effects. The compound activates taste receptor type 1 member 2 (Tas1r2), which is involved in sweet taste perception, indicating its potential use as a sweetener in food products .

1. Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study highlighted that perillaldehyde, a precursor to this compound, inhibited the proliferation of human squamous cell carcinoma and lung adenocarcinoma cells. This effect was attributed to the activation of the Nrf2-Keap1 signaling pathway, which plays a crucial role in cellular defense against oxidative stress .

Table 1: Anticancer Effects of this compound

| Cancer Type | Cell Line | Effect | Reference |

|---|---|---|---|

| Squamous Cell Carcinoma | BroTo | Inhibition of proliferation | |

| Lung Adenocarcinoma | A549 | Inhibition of proliferation | |

| Rat Pheochromocytoma | PC12 | Induction of apoptosis |

2. Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. A study involving Perilla frutescens extracts indicated that these extracts significantly lowered inflammatory markers in mice subjected to lipopolysaccharide (LPS)-induced inflammation. While this compound's specific contributions are yet to be fully elucidated, it is believed to play a role alongside other active compounds in the extract .

Table 2: Anti-inflammatory Effects of this compound

| Study Design | Inflammatory Model | Treatment | Result |

|---|---|---|---|

| In vivo | LPS-induced mice | Perilla extract | Reduced inflammatory markers |

| In vitro | RAW 264.7 macrophages | This compound | Decreased iNOS and COX-2 expression |

3. Neuroprotective Effects

The antidepressant-like effects of perillaldehyde have been studied in animal models. In a forced swimming test, mice exposed to perillaldehyde showed reduced immobility time, suggesting potential antidepressant properties mediated through olfactory pathways . This finding implies that this compound may also contribute to neuroprotection.

This compound's biological activities are linked to several mechanisms:

- Activation of Antioxidant Pathways : By activating the Nrf2-Keap1 pathway, this compound enhances cellular resistance to oxidative stress.

- Inhibition of Pro-inflammatory Mediators : this compound reduces the expression of pro-inflammatory cytokines and enzymes such as iNOS and COX-2.

- Induction of Apoptosis : In cancer cells, this compound promotes apoptosis through various signaling pathways.

Case Studies

Several studies have investigated the effects of this compound and its parent compound on different health conditions:

- Study on Allergies : Perilla decoctions containing rosmarinic acid were shown to alleviate symptoms in mouse models with type I allergies. The study indicated that rosmarinic acid's effects were comparable to those observed with perilla extracts .

- Cardiovascular Health : Research on cultured vascular smooth muscle cells demonstrated that perilla extracts could induce nitric oxide production, suggesting potential benefits for cardiovascular health .

Propriétés

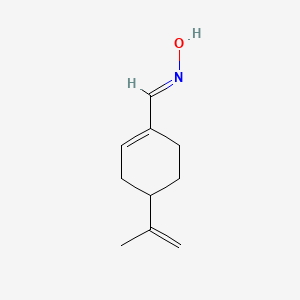

IUPAC Name |

N-[(4-prop-1-en-2-ylcyclohexen-1-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-8(2)10-5-3-9(4-6-10)7-11-12/h3,7,10,12H,1,4-6H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCOJIVIDDFTHGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(=CC1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883327 | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-91-0, 30950-27-7 | |

| Record name | 4-(1-Methylethenyl)-1-cyclohexene-1-carboxaldehyde oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Cyclohexene-1-carboxaldehyde, 4-(1-methylethenyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropenylcyclohex-1-enecarbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.859 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Perillartine and why is it of interest?

A1: this compound is a synthetic sweetener known for its high sweetness intensity and low caloric value. [, , , ] It has been a subject of research due to its potential as a sugar substitute.

Q2: How sweet is this compound compared to sucrose?

A2: this compound is reported to be significantly sweeter than sucrose. One study suggests it could be over 2000 times sweeter, depending on the concentration tested. [, ]

Q3: How does this compound interact with sweet taste receptors?

A3: While the precise mechanism is still under investigation, studies suggest that this compound interacts with the sweet taste receptor, specifically the Tas1r2 subunit. [, , ] This interaction triggers a signaling cascade leading to the perception of sweetness.

Q4: Are there species-specific differences in how this compound activates the sweet taste receptor?

A4: Yes, research indicates that this compound might activate the Tas1r2 monomeric receptors differently across species. Studies have shown activation in humans, rhesus monkeys, and squirrel monkeys, but not in mice. []

Q5: Does the E/Z configuration of the oxime group in this compound affect its sweetness?

A5: Yes, conformational analysis suggests that while the trans conformer of the planar (E)-Perillartine is the most stable, other conformers might also be biologically active and contribute to its interaction with the sweet taste receptor. []

Q6: Can you explain the role of the molecular electrostatic potential of this compound in its interaction with the sweet taste receptor?

A6: Ab initio calculations of the molecular electrostatic potential of this compound analogs highlight two crucial negative potential regions. One is near the oxime group, remaining consistent despite modifications in the hydrocarbon region. The other, within the hydrocarbon region, displays variations in depth, extension, and orientation based on the substituent. These regions are thought to be crucial for receptor binding. []

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C10H15NO, and its molecular weight is 165.23 g/mol. [, ]

Q8: What spectroscopic techniques are used to characterize this compound?

A8: this compound can be characterized using various spectroscopic techniques, including infrared (IR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]

Q9: Has the crystal structure of this compound been determined?

A9: Yes, X-ray crystallography studies have revealed that this compound crystallizes with two molecules in the asymmetric unit. The six-membered carbaldehyde oxime ring adopts an approximate envelope conformation, and the molecules are linked by O—H⋯N hydrogen bonds, forming dimers. []

Q10: What analytical methods are used to quantify this compound?

A10: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for the quantitative determination of this compound, particularly in complex matrices like cigarettes. [, ]

Q11: How is this compound synthesized?

A11: this compound is typically synthesized from α-pinene, a constituent of turpentine oil, through a multi-step process involving oxidation, isomerization, and oximation reactions. [, , , ]

Q12: What are the key challenges in the synthesis of this compound?

A12: Optimizing the yield and purity of this compound while minimizing the formation of byproducts and ensuring cost-effectiveness are key challenges in its synthesis. [, , ]

Q13: Can this compound be synthesized enzymatically?

A13: While not a common method, research has explored the enzymatic synthesis of this compound using a halo-tolerant alcohol dehydrogenase (HeADH-II) coupled with a NADH oxidase. This approach utilizes perillyl alcohol as a starting material and allows for a more environmentally friendly production process. []

Q14: What is the significance of structure-activity relationship (SAR) studies on this compound?

A14: SAR studies aim to understand how modifications in the this compound structure influence its sweetness, potency, and potential for bitterness or other off-tastes. [, , , , ]

Q15: What structural features are important for the sweetness of this compound?

A15: The oxime moiety, the nature and position of substituents on the cyclohexene ring, and the overall hydrophobicity of the molecule play crucial roles in determining the sweetness of this compound. [, , , ]

Q16: Have any promising this compound analogs with improved sweetness or reduced bitterness been developed?

A16: Yes, research has led to the identification of this compound analogs, such as 4-(methoxymethyl)-1,4-cyclohexadiene-1-carboxaldehyde syn-oxime, with enhanced sweetness profiles. []

Q17: What are the main challenges hindering the wider adoption of this compound as a sweetener?

A18: Factors such as regulatory hurdles, potential for off-tastes, and the need for comprehensive safety evaluations have limited the widespread use of this compound. []

Q18: What are the future research directions for this compound?

A19: Further research on its safety profile, sensory properties, and potential applications in different food matrices is crucial. Exploring novel and sustainable synthesis methods and developing analogs with improved taste profiles are also important areas for future investigation. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.